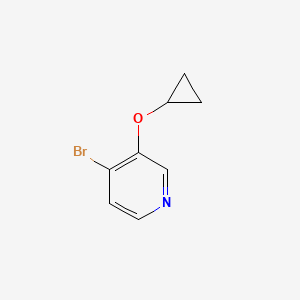

4-Bromo-3-cyclopropoxypyridine

Description

4-Bromo-3-cyclopropoxypyridine is a halogenated pyridine derivative featuring a bromine atom at the 4-position and a cyclopropoxy group (-O-cyclopropyl) at the 3-position of the pyridine ring. Its molecular formula is C₈H₈BrNO, with a molecular weight of 228.06 g/mol (calculated based on substituents). The cyclopropoxy group introduces steric hindrance and ring strain, which can influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and alter electronic properties compared to linear alkoxy substituents. This compound is of interest in pharmaceutical and agrochemical research, particularly as a building block for synthesizing heterocyclic compounds with tailored biological activity .

Properties

Molecular Formula |

C8H8BrNO |

|---|---|

Molecular Weight |

214.06 g/mol |

IUPAC Name |

4-bromo-3-cyclopropyloxypyridine |

InChI |

InChI=1S/C8H8BrNO/c9-7-3-4-10-5-8(7)11-6-1-2-6/h3-6H,1-2H2 |

InChI Key |

JOZQUFHTVOKSHA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=CN=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-cyclopropoxypyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This method utilizes a palladium-catalyzed cross-coupling reaction between a boronic acid derivative and a halogenated pyridine . The reaction typically requires mild conditions and is tolerant of various functional groups.

Industrial Production Methods

Industrial production of 4-Bromo-3-cyclopropoxypyridine often involves optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-cyclopropoxypyridine undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while coupling with a boronic acid would produce a biaryl compound .

Scientific Research Applications

4-Bromo-3-cyclopropoxypyridine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Materials Science: The compound is explored for its potential in creating novel materials with unique electronic properties.

Biological Studies: It serves as a probe in biological studies to understand the interactions of pyridine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 4-Bromo-3-cyclopropoxypyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 4-Bromo-3-cyclopropoxypyridine to other pyridine derivatives are critical for understanding its unique properties. Below is a comparative analysis with key analogs:

Structural and Molecular Comparison

Reactivity and Functional Group Analysis

Cyclopropoxy vs. Ethoxy/Hydroxy :

The cyclopropoxy group in 4-Bromo-3-cyclopropoxypyridine imposes greater steric constraints compared to ethoxy () or hydroxy groups (). This strain can hinder nucleophilic substitution at the 4-bromo position but may stabilize transition states in metal-catalyzed couplings. In contrast, the ethoxy group in 4-Bromo-3-ethoxypyridine offers flexibility, favoring reactions requiring less steric bulk . The hydroxy group in 4-Bromo-3-hydroxypyridine enhances solubility in polar solvents and participation in hydrogen-bonding networks, making it suitable for crystal engineering .- Halogen Positional Effects: Moving the bromine from the 4- to the 3-position (e.g., 3-Bromo-4-chloropyridine hydrochloride, ) alters electronic density distribution.

Comparative Reactivity in Cross-Coupling :

Bromine at the 4-position (as in 4-Bromo-3-cyclopropoxypyridine) is typically more reactive in Suzuki-Miyaura couplings than chlorine or fluorine analogs (). However, steric effects from the cyclopropoxy group may reduce reaction rates compared to less hindered derivatives like 4-Bromo-3-ethoxypyridine.

Challenges and Limitations

- The cyclopropoxy group’s instability under strong acidic or basic conditions limits the use of 4-Bromo-3-cyclopropoxypyridine in certain synthetic pathways.

- Hydroxy-substituted derivatives () face challenges in protecting-group chemistry to prevent unwanted side reactions.

Biological Activity

4-Bromo-3-cyclopropoxypyridine is a heterocyclic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes research findings regarding its biological activity, mechanisms of action, and applications in various scientific domains.

The compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 259.06 g/mol |

| IUPAC Name | 4-bromo-3-cyclopropyloxy-2-nitropyridine |

| InChI Key | RZYDTYMSSFELIG-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1OC2=C(C=CN=C2N+[O-])Br |

The biological activity of 4-Bromo-3-cyclopropoxypyridine is attributed to its interaction with specific molecular targets. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and the cyclopropoxy group enhance the compound's reactivity and specificity toward certain molecular targets, including enzymes and receptors involved in disease pathways.

Antimicrobial Properties

Research indicates that 4-Bromo-3-cyclopropoxypyridine exhibits antimicrobial activity against a range of pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death. This activity is believed to be mediated through the inhibition of certain kinases involved in cell proliferation.

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that 4-Bromo-3-cyclopropoxypyridine displayed minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, indicating significant antimicrobial potency compared to standard antibiotics.

- Cancer Cell Line Studies : In a series of experiments using human breast cancer cell lines, treatment with 4-Bromo-3-cyclopropoxypyridine resulted in a reduction of cell viability by approximately 60% at a concentration of 10 µM after 48 hours. This effect was attributed to the activation of caspase-dependent apoptotic pathways.

Interaction Studies

Interaction studies have focused on understanding the binding affinity of 4-Bromo-3-cyclopropoxypyridine to various biological targets. Techniques such as surface plasmon resonance (SPR) and molecular docking simulations have been employed to elucidate these interactions, providing insights into its potential as a pharmacophore in drug development.

Applications in Research

4-Bromo-3-cyclopropoxypyridine serves multiple roles in scientific research:

- Medicinal Chemistry : As an intermediate in the synthesis of more complex organic molecules.

- Biological Research : Investigated for its potential therapeutic applications due to its antimicrobial and anticancer properties.

- Industrial Applications : Used in the production of agrochemicals and specialty chemicals due to its unique chemical structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.